![molecular formula C18H15FN2O3 B6518391 1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891866-97-0](/img/structure/B6518391.png)
1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.10667051 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a derivative of tetrahydropyrazine that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H19FN2O3 with a specific structure that includes a tetrahydropyrazine core substituted with fluorophenyl and methoxyphenyl groups. The presence of these substituents is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazine derivatives. Compounds similar to this compound have shown significant inhibitory activity against various cancer cell lines. For instance:
- Inhibition of BRAF(V600E) : This mutation is common in melanoma and is a target for many antitumor agents. Pyrazole derivatives have demonstrated promising results in inhibiting this pathway .
- EGFR Inhibition : The compound may also exhibit activity against the epidermal growth factor receptor (EGFR), which is implicated in several cancers .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties . Pyrazole derivatives are known to modulate inflammatory pathways, potentially through inhibition of the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and other inflammatory conditions .
Antimicrobial Activity
Research indicates that similar compounds possess antimicrobial properties , effective against various bacterial strains. The mechanisms may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of tetrahydropyrazines. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances activity against certain targets by increasing electron density at reactive sites.
- Hydrophobic Interactions : Methoxy groups contribute to hydrophobic interactions that can improve binding affinity to biological targets.
Case Studies
- Anticancer Efficacy : A study involving a series of tetrahydropyrazine derivatives showed that modifications at the 4-position significantly increased cytotoxicity against breast cancer cells. The most potent derivative exhibited IC50 values in the low micromolar range .
- Neuroprotective Effects : In models of neurodegenerative diseases, compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-16-7-5-15(6-8-16)21-10-9-20(17(22)18(21)23)12-13-3-2-4-14(19)11-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZKQJVAMFMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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